N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs.
Wirkmechanismus
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide works by inhibiting the activity of specific enzymes, including glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in the regulation of cell growth and division, and their dysregulation has been linked to the development of various diseases.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide in clinical settings.
Synthesemethoden
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyanoethylamine with 4-ethoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 2-chloro-6-(methylsulfanyl)pyridine-3-carboxylic acid to form N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-16-8-6-15(7-9-16)21(12-4-11-19)18(22)14-5-10-17(24-2)20-13-14/h5-10,13H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWQBQINFNPQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CN=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.